Acetylthiocholine bromide
Description
Historical Context of Thiocholine (B1204863) Esters in Enzymology
The development and use of thiocholine esters, including acetylthiocholine (B1193921), are closely linked to the advancement of enzyme kinetics and the study of cholinesterases. In the mid-20th century, researchers sought reliable methods to measure the activity of these enzymes, which play crucial roles in neurotransmission. The introduction of thiocholine esters as chromogenic substrates was a significant breakthrough. In 1961, Ellman and colleagues developed a rapid, sensitive, and straightforward colorimetric method for determining acetylcholinesterase activity using acetylthiocholine. psu.edu This method, often referred to as the Ellman assay, relies on the enzymatic hydrolysis of acetylthiocholine to produce thiocholine. aatbio.comresearchgate.net The subsequent reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, generates a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically. aatbio.comnih.govpublichealthtoxicology.com This innovation provided a significant improvement over previous methods and has since been widely adopted and modified for various applications. publichealthtoxicology.compublichealthtoxicology.com The high toxicity of organophosphorus thiocholine esters was discovered in the early 1950s, leading to further research in this area. mdpi.com
Significance of Acetylthiocholine Bromide as a Cholinesterase Substrate
This compound is a crucial substrate for cholinesterases, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mpbio.comsmolecule.com Its structural similarity to the natural substrate, acetylcholine (B1216132), allows it to be readily hydrolyzed by these enzymes. nju.edu.cn The key difference lies in the substitution of a sulfur atom for an oxygen atom in the ester linkage, which is central to its utility in the Ellman assay. nju.edu.cn
The enzymatic hydrolysis of this compound yields thiocholine and acetic acid. researchgate.net The production of thiocholine is the basis for the widely used colorimetric assay to measure cholinesterase activity. aatbio.comresearchgate.net The rate of the formation of the colored product is directly proportional to the enzyme activity, allowing for precise kinetic studies. psu.eduaatbio.com While other substrates like indoxylacetate have been proposed, acetylthiocholine remains a standard due to the high molar extinction coefficient of the TNB anion produced in the subsequent reaction, which contributes to the assay's sensitivity. nih.govnih.gov
Overview of Academic Research Trajectories Utilizing this compound
The introduction of this compound as a research tool has spurred numerous academic investigations. A primary application is in the screening for and characterization of cholinesterase inhibitors. researchgate.net This is particularly relevant in the development of drugs for conditions such as Alzheimer's disease, where cholinesterase inhibitors are a key therapeutic class. publichealthtoxicology.com
Furthermore, this compound is extensively used in toxicology to assess the impact of pesticides and nerve agents, many of which are potent cholinesterase inhibitors. publichealthtoxicology.comtandfonline.com Research in this area often involves in vitro and in vivo studies to understand the mechanisms of toxicity and to develop potential antidotes. nih.gov
Beyond inhibitor screening, this compound has been instrumental in fundamental studies of cholinesterase kinetics and mechanism. researchgate.net Researchers have used it to determine key enzymatic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). nih.gov The compound has also been employed in the development of novel biosensors for the detection of cholinesterase activity and its inhibitors, with applications in environmental monitoring and clinical diagnostics. tandfonline.com Additionally, studies have explored the physicochemical properties of acetylthiocholine halides, including their ion association in various solvents, providing insights into their behavior in different experimental systems. asianpubs.orgpsu.edujocpr.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPREJURVMGMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947886 | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25025-59-6 | |
| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25025-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylthioethyltrimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025025596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylthioethyltrimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Enzymatic Hydrolysis and Kinetic Characterization
Substrate Specificity of Cholinesterases Towards Acetylthiocholine (B1193921) Bromide
The specificity of cholinesterases for acetylthiocholine is a key aspect of their catalytic function, with notable differences observed between AChE and BChE.
Acetylcholinesterase (AChE) demonstrates a high catalytic efficiency for the hydrolysis of acetylthiocholine. nih.gov The catalytic process involves the substrate traversing a narrow gorge to reach the active site. acs.org This active site contains a catalytic triad (B1167595) and a peripheral anionic site (PAS) near the entrance of the gorge. nih.govacs.org The PAS is thought to transiently bind the substrate, contributing to the high catalytic rate. nih.gov The hydrolysis of acetylthiocholine by AChE follows a two-step mechanism, involving the formation of an acetyl-enzyme intermediate followed by its deacylation. researchgate.net
Butyrylcholinesterase (BChE) also effectively hydrolyzes acetylthiocholine, although it exhibits a broader substrate specificity compared to AChE. acs.orgmdpi.com This difference in specificity is largely attributed to variations in the amino acid residues lining the active site gorge. mdpi.com In BChE, some of the aromatic residues found in AChE's gorge are replaced by aliphatic residues, resulting in a larger and more flexible active site. mdpi.com This structural difference allows BChE to accommodate a wider range of substrates, including acetylthiocholine. mdpi.com The hydrolysis of acetylthiocholine by BChE also proceeds through acylation and deacylation steps; however, unlike in AChE where deacylation is often rate-limiting, for BChE, the acylation step is predicted to be the slower phase. mdpi.com
The rate of acetylthiocholine hydrolysis can vary significantly among different cholinesterase variants, including those from different species or genetically modified enzymes. For instance, studies on plant-expressed variants of human BChE, designed to have enhanced cocaine hydrolase activity, have shown altered kinetic properties with acetylthiocholine. nih.govd-nb.info These variants exhibited different catalytic efficiencies (kcat/KM) and some showed altered patterns of substrate activation or inhibition compared to the wild-type enzyme. d-nb.info Similarly, AChE from different sources, such as desert cobra venom, shows distinct kinetic parameters for acetylthiocholine hydrolysis. researchgate.net These variations highlight how subtle changes in the enzyme's structure can impact its catalytic activity towards acetylthiocholine.
Butyrylcholinesterase Activity with Acetylthiocholine Bromide
Quantitative Enzyme Kinetics using this compound as a Substrate
The use of acetylthiocholine as a substrate allows for the detailed determination of key enzymatic kinetic parameters.
The hydrolysis of acetylthiocholine by both AChE and BChE generally follows Michaelis-Menten kinetics, allowing for the determination of the Michaelis constant (K_m) and maximum velocity (V_max). nih.govresearchgate.net These parameters provide insights into the enzyme's affinity for the substrate and its maximum catalytic rate. The K_m value for acetylthiocholine with AChE is typically in the micromolar to low millimolar range. researchgate.netscielo.br For BChE, the K_m for acetylthiocholine can also vary, with reported values influenced by the enzyme source and experimental conditions. nih.govnih.gov
Table 1: Michaelis-Menten Parameters for the Hydrolysis of Acetylthiocholine by Various Cholinesterases
| Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | Reference |
|---|---|---|---|
| Bungarus sindanus (Krait) venom AChE | 0.068 | 651 | scielo.br |
| Walterinnesia aegyptia (Desert Cobra) venom AChE | 0.153 | 1.06 | researchgate.net |
| Human Plasma BChE | 0.0114 | 0.06 (site 1) | nih.gov |
| Human Plasma BChE | 0.1324 | 0.107 (site 2) | nih.gov |
A notable characteristic of AChE is its inhibition by high concentrations of its substrate, a phenomenon readily studied using acetylthiocholine. nih.govpsu.edu This substrate inhibition is generally observed at acetylthiocholine concentrations above 0.5 mM. nih.gov Structural and kinetic studies suggest that this inhibition occurs when a second substrate molecule binds to the peripheral anionic site, hindering the release of the product from the active site. nih.gov Crystal structures of Torpedo californica AChE complexed with acetylthiocholine have provided visual evidence of substrate molecules binding at both the active and peripheral sites at high concentrations, supporting this mechanism of inhibition. nih.gov In contrast to AChE, BChE is typically activated by excess substrate and does not exhibit the same substrate inhibition phenomenon with acetylthiocholine. mdpi.comrsc.org
Comparative Kinetic Studies with Acetylcholine (B1216132) and Other Thiocholine (B1204863) Analogs
Acetylthiocholine is a widely used analog for the natural acetylcholinesterase (AChE) substrate, acetylcholine (ACh), particularly in colorimetric assays like the Ellman method. scirp.orgacs.org The rationale for its use stems from the fact that the mechanism of its enzymatic hydrolysis is qualitatively similar to that of acetylcholine. nih.gov The primary difference lies in the substitution of the ester oxygen with a sulfur atom, creating a thioester bond. This substitution allows for the product, thiocholine, to react with reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a measurable colored product. scirp.orgacs.org
Kinetic studies comparing the hydrolysis of acetylthiocholine and acetylcholine by cholinesterases reveal close similarities in their enzymatic parameters, validating the use of acetylthiocholine as a reliable surrogate in many experimental contexts. scirp.orgpsu.edu A microcalorimetric study directly comparing the two substrates found that the enzymatic parameter values were similar, though slightly higher for acetylcholine, the natural substrate. scirp.org This close agreement suggests that rates determined using acetylthiocholine are good estimates of the rates for acetylcholine hydrolysis. psu.edu The kinetics for the hydrolysis of both substrates by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been shown to follow the Michaelis-Menten model. nih.gov
The specificity of cholinesterases is further elucidated by comparing the hydrolysis of acetylthiocholine with other thiocholine analogs that have different acyl chain lengths, such as propionylthiocholine (B1208427) (PTCh) and butyrylthiocholine (B1199683) (BuTCh). mdpi.com Acetylcholinesterases typically show a preference for acetylthiocholine. For instance, recombinant Schistosoma mansoni tegumental acetylcholinesterase (rSmTAChE) demonstrated the highest turnover rate (kcat) and catalytic efficiency (kcat/Km) with acetylthiocholine. mdpi.com While it could hydrolyze PTCh and BuTCh, the rates were significantly lower. mdpi.com This substrate specificity helps distinguish "true" acetylcholinesterases from other esterases like butyrylcholinesterase, which, as its name implies, preferentially hydrolyzes butyrylcholine (B1668140) and its thio-analog. mdpi.com
Studies with structural analogs that alter the choline (B1196258) moiety, such as acetyl(homo)thiocholine (Ac-hSCh), which adds a methylene (B1212753) group, and acetyl(nor)thiocholine (Ac-nSCh), which deletes one, provide further insight. The second-order hydrolysis rate constant (kE, often denoted as kcat/KM) for both Ac-hSCh and Ac-nSCh with AChE was found to be only about 2% of that for acetylthiocholine. nih.gov This dramatic decrease in efficiency highlights the precise structural requirements for optimal substrate positioning and catalysis within the AChE active site. nih.gov
Table 1: Comparative Kinetic Parameters for the Hydrolysis of Acetylthiocholine and its Analogs by Various Cholinesterases. This table summarizes key kinetic constants from different studies, illustrating the substrate preferences of acetylcholinesterase. Data sourced from references mdpi.comnih.govkhanacademy.org.
Impact of Reaction Conditions on this compound Hydrolysis Kinetics
The kinetics of acetylthiocholine hydrolysis are sensitive to several experimental conditions, including temperature, pH, and the concentration of reagents used in the assay.
Temperature: As with most enzymatic reactions, the rate of acetylthiocholine hydrolysis by AChE is temperature-dependent. An increase in reaction temperature from 25°C to 30°C can double the rate of hydrolysis, and a further increase to 35°C can quadruple the initial rate. nju.edu.cn This corresponds to an approximate 4% increase in enzyme activity for each degree Celsius increase in temperature. nju.edu.cn
pH: The pH of the reaction buffer significantly influences enzyme activity. AChE activity typically displays a pH optimum around 8.0. psu.edursc.org As the pH decreases from this optimum, the enzyme's activity declines due to the protonation of key residues in the active site, particularly the catalytic triad histidine. rsc.org For example, during hydrolysis, the production of acetic acid can cause the pH to drop, leading to a time-dependent decrease in the reaction rate if the buffer capacity is insufficient. rsc.org There is also an appreciable rate of non-enzymatic hydrolysis of acetylthiocholine, which increases at higher pH levels and may need to be corrected for in kinetic calculations. psu.edu
Reagent Concentration: In the commonly used Ellman's assay, the concentration of the chromogen, DTNB, can influence the measured rate of hydrolysis. While DTNB is essential for detecting the thiocholine product, high concentrations can act as an inhibitor of AChE. researchgate.net Studies have shown that when the ratio of DTNB to acetylthiocholine concentration is high (e.g., greater than 10), the rate of hydrolysis is markedly decreased. researchgate.net This suggests that at high concentrations, DTNB may bind to the enzyme, interfering with the normal catalytic process and causing the reaction to deviate from standard Michaelis-Menten kinetics. researchgate.net Therefore, the concentration of DTNB must be carefully optimized to ensure it is sufficient for detection without causing significant enzyme inhibition. researchgate.net
Mechanistic Insights into Cholinesterase-Acetylthiocholine Bromide Interactions
The interaction between acetylcholinesterase and its substrate, acetylthiocholine, is a rapid and highly efficient process, approaching the theoretical diffusion-controlled limit. nih.govnih.gov The mechanism involves a multi-step process facilitated by the unique architecture of the enzyme, which features a deep and narrow active site gorge. nih.govmdpi.com
Within this gorge are two key binding sites:
The Peripheral Anionic Site (PAS): Located near the entrance of the gorge. nih.govnih.gov
The Acylation Site (A-site): Located at the base of the gorge, containing the catalytic triad of amino acids (Serine, Histidine, and Glutamate). nih.govmdpi.com
Kinetic and structural studies have revealed that substrate binding is not a single step. Acetylthiocholine first binds transiently to the PAS. nih.govacs.org This initial interaction is crucial for guiding the substrate toward the catalytic machinery buried deep within the enzyme. From the PAS, the substrate moves to the A-site for catalysis. nih.gov The binding of acetylthiocholine to the PAS is supported by kinetic studies showing that at low concentrations, this binding can accelerate the acylation step, while at high substrate concentrations, occupation of the PAS leads to substrate inhibition. nih.gov The residue Asp74 in human AChE has been identified as a key component of the peripheral site responsible for this initial binding.
Once the acetylthiocholine molecule reaches the A-site, the hydrolysis reaction proceeds via a mechanism typical for serine hydrolases. nih.gov The process involves two main stages:
Acylation: The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the acetylthiocholine's thioester bond. This forms a transient, covalent acyl-enzyme intermediate, and the first product, thiocholine, is released. nih.govsmolecule.com
Deacylation: The acyl-enzyme intermediate then undergoes a nucleophilic attack by a water molecule, a step activated by the catalytic histidine. This hydrolyzes the intermediate, releasing acetic acid and regenerating the free, active enzyme, ready for another catalytic cycle. nih.gov
Modeling studies have indicated that for AChE, the rate-limiting step is typically the deacylation process, whereas for butyrylcholinesterase (BChE) hydrolyzing acetylthiocholine, the acylation step is predicted to be rate-limiting. nih.gov This intricate, multi-site interaction mechanism ensures the high specificity and remarkable catalytic speed of acetylcholinesterase. nih.govnih.gov
Advanced Methodologies for Enzymatic Activity Assessment
Colorimetric and Spectrophotometric Techniques Utilizing Acetylthiocholine (B1193921) Bromide
Colorimetric and spectrophotometric assays are widely used for their simplicity, high throughput, and quantitative accuracy. The use of acetylthiocholine bromide in these assays is central to the measurement of cholinesterase activity.
Ellman's Method for Thiocholine (B1204863) Detection in Cholinesterase Assays
Ellman's method is a classic and widely adopted spectrophotometric assay for quantifying cholinesterase activity. publichealthtoxicology.com The principle of the assay is based on the enzymatic hydrolysis of acetylthiocholine by cholinesterase, which produces thiocholine and acetate (B1210297). psu.edu The liberated thiocholine, a thiol-containing compound, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction yields a yellow-colored product, the 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance of light at 412 nm. publichealthtoxicology.compsu.eduresearchgate.net The rate of color production is directly proportional to the cholinesterase activity. psu.edu
This method is highly sensitive, allowing for the use of small sample volumes, such as a 10 µl blood sample. psu.edu Kinetic studies using this method have shown that the reaction is rapid, and the use of a recorder can be beneficial for continuous monitoring of the assay. psu.edu Research has demonstrated a linear relationship between the rate of the reaction and the concentration of the enzyme. psu.edu However, it has been noted that at high concentrations (above 5 x 10⁻³ M), acetylthiocholine can undergo non-enzymatic hydrolysis, which needs to be accounted for by subtracting the rate of this spontaneous hydrolysis from the observed rate. psu.edu Furthermore, the ratio of DTNB to acetylthiocholine concentrations is a critical parameter, as a high excess of DTNB can inhibit the hydrolysis of acetylthiocholine, leading to an underestimation of enzyme activity. nih.gov
The versatility of Ellman's method allows for its application in various biological samples, including human erythrocytes and homogenates of rat brain, kidney, lungs, liver, and muscle tissue. psu.edu The kinetic constants determined for erythrocyte cholinesterase using acetylthiocholine as a substrate are comparable to those obtained with the natural substrate, acetylcholine (B1216132). psu.edu
Table 1: Key Parameters in Ellman's Method
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Substrate | This compound | Varies by experiment | psu.edu |
| Chromogen | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 10 mM stock solution | researchgate.net |
| Product | 5-thio-2-nitrobenzoate (TNB) | - | researchgate.net |
| Wavelength | 412 nm | - | publichealthtoxicology.compsu.edu |
Optimization and Miniaturization of Spectrophotometric Assays with this compound
To meet the demands of high-throughput screening and reduce reagent consumption, significant efforts have been made to optimize and miniaturize spectrophotometric assays involving this compound. mdpi.com These advancements have led to the adaptation of the traditional Ellman's assay into microplate formats, such as 96- and 384-well plates. mdpi.comresearch-solution.com
Miniaturization of the assay to a 384-well plate format has been successfully achieved for screening potential inhibitors of schistosome tegumental acetylcholinesterase (SmTAChE). mdpi.com In this format, the final reaction volume can be as low as 50 µL per well. mdpi.com Such miniaturized assays have demonstrated robust performance, with high Z' scores (a measure of assay quality), indicating their suitability for large-scale chemical library screening. mdpi.com
Optimization of the assay conditions is also crucial for accuracy and reliability. This includes adjusting the pH of the buffer and the concentrations of both the substrate, acetylthiocholine, and the chromogen, DTNB. For instance, some modified procedures utilize a pH of 7.2 and employ a kinetic mode for measurements to circumvent the need for inhibitors to stop the reaction. publichealthtoxicology.com The concentration of the phosphate (B84403) buffer has also been studied, with findings indicating that varying the concentration from 25 to 100 mmol/L has no significant effect on butyrylcholinesterase (BChE) activity. publichealthtoxicology.com These optimizations contribute to a more streamlined and rapid assay protocol. publichealthtoxicology.com
Calorimetric Approaches for this compound Hydrolysis Monitoring
Calorimetry offers a label-free and universal method for studying enzymatic reactions by directly measuring the heat changes associated with the chemical process. This technique is particularly valuable for studying the hydrolysis of this compound, as it does not rely on chromogenic or fluorogenic reporters.
Isothermal Titration Calorimetry in this compound Hydrolysis Studies
Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biochemical reaction. upm.es In the context of this compound hydrolysis, ITC can be used to determine the kinetic parameters of the reaction without the need for coupling reagents like DTNB. researchgate.netscirp.org This is a significant advantage over spectrophotometric methods, which are dependent on the reaction of thiocholine with a chromogen. researchgate.netscirp.org
ITC studies have been employed to compare the hydrolysis of acetylthiocholine (ATCh) and the natural substrate, acetylcholine (ACh), by acetylcholinesterase (AChE). The results from these studies indicate a similarity in the enzymatic parameters for both substrates, with slightly higher values observed for acetylcholine. researchgate.netscirp.org This validates the use of acetylthiocholine as a reliable surrogate for acetylcholine in many experimental settings. researchgate.netscirp.org The precision of the calorimetric method allows for accurate determination of kinetic constants and inhibition constants. researchgate.netscirp.org
The experimental setup for an ITC study of acetylthiocholine hydrolysis typically involves titrating the substrate into a solution containing the enzyme at a constant temperature. The resulting heat changes are measured and can be analyzed to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
Table 2: Comparison of Kinetic Parameters for ACh and ATCh Hydrolysis by AChE using ITC
| Substrate | Km (mM) | kcat (s⁻¹) | Source |
|---|---|---|---|
| Acetylcholine (ACh) | Data not available in snippets | Data not available in snippets | researchgate.net |
| Acetylthiocholine (ATCh) | Data not available in snippets | Data not available in snippets | researchgate.net |
Specific values for Km and kcat were not available in the provided search results, but the source indicates the similarity between the values for both substrates.
Electrochemical and Other Advanced Detection Platforms
Beyond colorimetric and calorimetric methods, electrochemical techniques provide another sensitive and rapid platform for monitoring the hydrolysis of this compound.
Polarographic Measurement of Thiocholine Production from this compound Hydrolysis
Polarography is an electrochemical technique that measures the current resulting from the reduction or oxidation of an electroactive substance at a dropping mercury electrode. A polarographic method has been developed to follow the rate of cholinesterase-catalyzed hydrolysis of acetylthiocholine by monitoring the production of thiocholine. umich.edu Thiocholine exhibits a well-defined anodic polarographic wave, and by measuring the increase in this wave's current at a constant applied potential, the rate of its production can be determined. umich.edu
This method offers the advantage of being able to follow very rapid reactions, with meaningful data obtainable within 10 seconds of mixing the solutions. umich.edu The validity of the polarographic method has been confirmed by comparing the rates of thiocholine production measured both polarographically and spectrophotometrically, with the results showing good agreement. umich.edu The half-wave potential for thiocholine in this system is approximately -0.405 volts versus a saturated calomel (B162337) electrode (S.C.E.). umich.edu
Using this polarographic approach, the Michaelis-Menten constant (Km) for the cholinesterase-catalyzed hydrolysis of acetylthiocholine was calculated to be 3.23 x 10⁻⁴ mole/liter. umich.edu This demonstrates the utility of polarography as a quantitative tool for studying enzyme kinetics. The simplicity and speed of this method make it particularly advantageous for studying fast-acting enzyme inhibitors. umich.edu
Fluorescent Nanosensors for this compound Hydrolysis Products
The detection of acetylthiocholine hydrolysis is critical for assessing cholinesterase (ChE) activity. Advanced methodologies have moved beyond traditional colorimetric assays to more sensitive and specific fluorescent nanosensors. These sensors are engineered to detect thiocholine, the primary product of acetylthiocholine hydrolysis by ChE enzymes. nih.govbiskerlab.com
One prominent approach involves the use of single-walled carbon nanotube (SWCNT) fluorescent nanosensors. acs.org These sensors leverage the unique intrinsic near-infrared (NIR) fluorescence of SWCNTs, which is modulated upon interaction with specific molecules. nih.gov DNA-functionalized SWCNTs have been designed to selectively recognize thiocholine. biskerlab.com The binding of thiocholine to the DNA corona surrounding the nanotube perturbs the electronic properties of the SWCNT, leading to a measurable increase in fluorescence intensity in the 900–1400 nm NIR window. nih.govspiedigitallibrary.org This method offers high sensitivity, with limits of detection (LOD) in the sub U L⁻¹ range, and has been successfully demonstrated in complex biological media like serum. nih.govacs.org A key advantage is the sensor's selectivity for the product, thiocholine, with minimal response to the substrate, acetylthiocholine, or other byproducts. acs.org
Other types of nanosensors have also been developed. Cadmium Sulfide Quantum Dots (CdSQDs) have been utilized where thiocholine, produced from acetylthiocholine hydrolysis, stabilizes the in situ formation of the quantum dots, resulting in a "turn-on" fluorescence response for detecting AChE activity. doi.org Similarly, gold nanoclusters (AuNCs) have been employed in fluorescent probes. In one system, thiocholine's sulfhydryl group interacts with bovine serum albumin-protected AuNCs (BSA-AuNCs), forming Au-S bonds and quenching the fluorescence. researchgate.net This quenching can be reversed by substances that inhibit ChE, providing a method for screening inhibitors. researchgate.netfrontiersin.org Another strategy uses a ratiometric fluorescent nanosensor where thiocholine coordinates with Cu²⁺ ions, recovering the fluorescence of AuNCs that had been quenched, creating a multi-stage "on-off-on-off" system for detecting specific inhibitors. nih.gov
These nanosensor-based approaches provide significant advantages, including high sensitivity, real-time monitoring capabilities, and applicability in complex biological samples, pushing the boundaries of enzymatic activity assessment. spiedigitallibrary.org
Table 1: Comparison of Fluorescent Nanosensors for Thiocholine Detection
| Nanosensor Type | Principle of Detection | Detection Range/LOD | Key Features |
|---|---|---|---|
| DNA-SWCNT | Thiocholine recognition by DNA-functionalized SWCNT leads to increased NIR fluorescence. nih.gov | LOD: 0.003 to 0.38 U L⁻¹ nih.gov | Operates in the near-infrared (NIR) range (900-1400 nm); high selectivity for thiocholine; demonstrated in serum samples. nih.govacs.org |
| CdSQDs | Thiocholine stabilizes in situ formed Cadmium Sulfide Quantum Dots, turning on fluorescence. doi.org | Linear Range: 1–10 mU/mL doi.org | Simple, "turn-on" fluorescence mechanism for sensing AChE activity. doi.org |
| AuNCs | Thiocholine quenches fluorescence of AuNCs via Au-S bond formation; inhibition of AChE recovers fluorescence. researchgate.net | LOD: 0.14 ng mL⁻¹ for certain inhibitors. researchgate.net | "On-off-on" mechanism suitable for inhibitor screening. researchgate.net |
| Ratiometric AuNCs | Thiocholine coordinates with Cu²⁺, recovering quenched AuNC fluorescence in a dual-emissive system for ratiometric detection. nih.gov | Linear Range: 2–100 ng/mL for glyphosate (B1671968) detection. nih.gov | High accuracy and self-correction ability due to ratiometric measurement. nih.gov |
Mass Spectrometry-Based Assays in Cholinesterase Research with this compound
Mass spectrometry (MS) offers a powerful analytical platform for studying enzymatic reactions due to its high sensitivity and specificity, allowing for the direct measurement of substrates and products. In cholinesterase research, MS-based assays provide a label-free alternative to traditional colorimetric and fluorescent methods.
A notable development is the use of paper spray mass spectrometry (PS-MS), an ambient ionization technique that enables rapid analysis of small molecules from complex matrices with minimal sample preparation. d-nb.info One such assay was developed to measure acetylcholinesterase (AChE) activity directly from whole blood. d-nb.info While this specific study utilized a synthetic substrate analog of acetylthiocholine, 1,1-dimethyl-4-acetylthiomethylpiperidinium iodide (MATP+), the principle is directly applicable. The enzymatic reaction is performed, and aliquots are analyzed by PS-MS. The instrument monitors the decrease in the signal of the substrate (e.g., MATP+ at m/z 202.0836) and the concurrent increase in the signal of the hydrolysis product (m/z 160.0833). d-nb.info The relative AChE activity is determined by calculating the change in the area ratio of the product to the substrate over time. d-nb.info This on-substrate enzymatic reaction minimizes sample preparation and allows for a run time of less than two minutes, significantly increasing throughput compared to older methods. d-nb.info
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has also been established as a robust method for screening AChE inhibitors from sources like natural extracts. nju.edu.cn In these setups, the enzymatic reaction with acetylthiocholine occurs, and the resulting mixture is separated by HPLC before detection by MS. This allows for the precise quantification of the substrate and its products, even in complex mixtures, providing a reliable platform for inhibitor discovery. nju.edu.cn
Chromatographic Techniques (e.g., HPLC) for Cholinesterase Activity Profiling with this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. In the context of cholinesterase activity, HPLC-based assays are employed to overcome the limitations of traditional spectrophotometric methods, such as interference from colored or turbid samples. researchgate.net
While some HPLC methods have shifted to alternative substrates like 1-naphthol (B170400) acetate to avoid issues associated with acetylthiocholine, methods utilizing acetylthiocholine coupled with the Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) remain relevant and have been optimized for accuracy. researchgate.netplos.orgplos.org In this approach, AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce the chromophoric 5-thio-2-nitro-benzoic acid (TNB). Instead of measuring the absorbance of the entire sample mixture, HPLC is used to separate TNB from other interfering components before quantification with a UV-Vis or diode-array detector (DAD). researchgate.net
This separation step is particularly crucial when analyzing natural product extracts, which often contain colored compounds like alkaloids or anthocyanins that absorb at the same wavelength as TNB (typically 405-412 nm), leading to false positives or inaccurate readings in standard plate-reader assays. researchgate.net By isolating the TNB peak, the HPLC method ensures that the measured signal is solely from the enzymatic reaction, thus providing a more accurate assessment of AChE inhibition. researchgate.net Research has focused on optimizing conditions for this assay, including pH, reaction time, temperature, and concentrations of both the enzyme and acetylthiocholine, to ensure reliable and comparable results. researchgate.net
Table 2: Optimized HPLC Conditions for AChE Inhibitory Activity Assay
| Parameter | Optimal Condition |
|---|---|
| Substrate | Acetylthiocholine iodide (0.625 mM final concentration) researchgate.net |
| Enzyme Concentration | 1.1 × 10⁻³ U mL⁻¹ researchgate.net |
| Reaction pH | 7.0–8.0 researchgate.net |
| Reaction Temperature | 37 °C researchgate.net |
| Reaction Time | 30 min researchgate.net |
| HPLC Column | Diamonsil C18 researchgate.net |
| Mobile Phase | Methanol–water–triethylamine (40:60:0.05, v/v/v) researchgate.net |
| Flow Rate | 1.0 mL min⁻¹ researchgate.net |
| Detection Wavelength | 405 nm researchgate.net |
Data derived from a study optimizing an HPLC method for AChE inhibitory activity in natural products. researchgate.net
Development of Robust Biochemical Assays with this compound for High-Throughput Screening (HTS)
High-throughput screening (HTS) is essential for rapidly evaluating large chemical libraries to identify potential drug candidates or toxic compounds. The classic Ellman assay, which relies on the hydrolysis of acetylthiocholine, has been successfully adapted for HTS to find novel acetylcholinesterase (AChE) inhibitors. nih.govmdpi.com
The development of robust HTS assays involves miniaturizing the reaction into a microtiter plate format (e.g., 384-well plates) and optimizing the assay for automation. nih.govmdpi.com For colorimetric detection, AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce the yellow-colored product TNB, with absorbance measured around 405-412 nm. nih.gov For fluorescent detection, alternative reagents are used where the hydrolysis of acetylcholine or its analogs by AChE ultimately generates a fluorescent product. nih.govnih.gov These homogenous assays are designed to be simple "mix-and-read" protocols, making them suitable for the rapid screening of thousands of compounds. nih.gov
A crucial part of developing these assays is rigorous validation. This includes determining the optimal enzyme concentration and the Michaelis-Menten constant (Kₘ) for the substrate, acetylthiocholine iodide. nih.govbioassaysys.com For instance, in one study, the Kₘ for acetylthiocholine iodide with electric eel AChE was determined to be 0.425 mM. bioassaysys.com This value is then used in subsequent inhibition assays to ensure the reaction velocity is in the linear range. nih.gov The assay's robustness is further confirmed by measuring the IC₅₀ values (the concentration of an inhibitor that reduces enzyme activity by 50%) for known inhibitors. For example, the well-characterized inhibitors donepezil (B133215) and physostigmine (B191203) were found to have IC₅₀ values of 48.3 nM and 46.7 nM, respectively, in a validated HTS assay. bioassaysys.com
These validated HTS assays have been deployed to screen large libraries, such as the Broad Institute's Drug Repurposing Hub. In one such screen of 5,440 compounds, 116 hits (a 2.13% hit rate) were identified that inhibited recombinant Schistosoma mansoni AChE by ≥60% at a 20 µM concentration, demonstrating the power of using acetylthiocholine-based assays in discovering novel and selective inhibitors. mdpi.com
In Vitro and Ex Vivo Applications in Neurobiological Research
Assessment of Cholinesterase Activity in Biological Samples Using Acetylthiocholine (B1193921) Bromide
The quantification of cholinesterase activity is crucial for understanding cholinergic neurotransmission and the effects of various compounds on this system. Acetylthiocholine bromide serves as a key reagent in the widely used Ellman's method, a rapid and sensitive colorimetric assay for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity. tandfonline.compsu.edupublichealthtoxicology.com In this assay, the hydrolysis of acetylthiocholine by cholinesterases produces thiocholine (B1204863). This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. psu.edupublichealthtoxicology.com
Analysis in Tissue Homogenates and Cell Cultures
This compound is extensively used to measure cholinesterase activity in various biological preparations, including tissue homogenates and cell cultures. psu.edunih.gov This allows researchers to investigate the distribution and levels of cholinesterase activity in different tissues and cell types. For instance, studies have utilized acetylthiocholine to measure AChE activity in homogenates of rat brain, kidney, lungs, liver, and muscle tissue. psu.eduacs.org The method is sensitive enough to be applied to small amounts of tissue or low concentrations of the enzyme, making it suitable for detailed kinetic studies. psu.edu
In cell culture systems, this compound enables the investigation of factors that regulate cholinesterase expression and activity. For example, it has been used to determine cholinesterase levels in cells cultured in vitro, providing insights into the cellular mechanisms controlling enzyme levels. psu.edu The Ellman method, with acetylthiocholine as the substrate, has been adapted for use in microtiter plates, facilitating high-throughput screening of cholinesterase activity in various samples. mdpi.com However, the sample volume required can be a limitation when working with specific and small brain regions. mdpi.com To address this, cell membrane microarrays (CMMs) have been developed for analyzing AChE activity in discrete brain areas, still relying on the fundamental reaction of acetylthiocholine hydrolysis. mdpi.com
Species-Specific Cholinesterase Activity Profiles with this compound
The use of this compound has revealed significant species-specific differences in cholinesterase activity and substrate preference. For example, a comparative study on the zooplankton crustacean Daphnia magna and the sediment-dwelling Chironomus riparius showed that C. riparius had a four-fold higher maximal AChE activity (Vmax) when measured with acetylthiocholine iodide. nih.gov
Research has also extended to the plant kingdom, where acetylcholinesterase-like activity has been identified. In studies comparing AChE from maize and the electric eel, acetylthiocholine was used to determine and compare their kinetic properties. khanacademy.org Similarly, investigations into the fungus Basidiomycota revealed that aqueous extracts could hydrolyze acetylthiocholine, with this activity being about ten times stronger than towards other substrates like butyrylthiocholine (B1199683) and propionylthiocholine (B1208427). plos.org In guard cell protoplasts of Vicia faba (broad bean) and Nicotiana glauca (tree tobacco), extracts showed a distinct preference for acetylthiocholine hydrolysis compared to homogenates of mesophyll cell protoplasts or whole leaves. usp.br These findings highlight the utility of this compound in characterizing and comparing cholinesterase enzymes across a diverse range of organisms.
Investigation of Cholinesterase Inhibitors Using this compound as Substrate
This compound is a cornerstone for studying the effects of cholinesterase inhibitors, which are compounds of interest as both therapeutic agents (e.g., for Alzheimer's disease) and toxins (e.g., organophosphate pesticides). nih.govup.pt
Inhibition Kinetics and Mode of Action Studies
By using acetylthiocholine as the substrate, researchers can perform detailed kinetic analyses to understand how inhibitors interact with cholinesterases. psu.edu Lineweaver-Burk and Dixon plots, generated from data obtained using acetylthiocholine, are employed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). khanacademy.orgmdpi.com For instance, kinetic studies have demonstrated that certain marine natural product analogs act as reversible competitive AChE inhibitors, indicating they bind to the active site of the free enzyme. rsc.org Similarly, the inhibitory effects of neostigmine (B1678181) bromide on maize and electric eel AChE were elucidated using acetylthiocholine as the substrate. khanacademy.org Kinetic analysis of atropine's inhibition of acetylcholinesterase also utilized acetylthiocholine, revealing competitive kinetics at low substrate concentrations. researchgate.net
An inhibitor competition assay, which uses a substrate like acetylthiocholine, can detect the formation of a ternary complex when two inhibitors are simultaneously added to AChE or BChE. mdpi.com This provides deeper insights into the binding sites and mechanisms of different inhibitors.
Comparative Evaluation of Inhibitor Potency (IC50) Against Cholinesterases
A crucial parameter in the study of cholinesterase inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. This compound is the standard substrate used in assays to determine IC50 values for a wide range of inhibitors against both AChE and BChE. rsc.orgznaturforsch.comscispace.com
These studies allow for the comparison of the potency of different inhibitors and their selectivity for AChE versus BChE. For example, the IC50 values of various carbamates, imidazoles, and drugs have been determined using acetylthiocholine in the Ellman's method. znaturforsch.com Research on novel compounds has identified inhibitors with varying potencies, such as a marine-derived compound that exhibited IC50 values of 57 µM against electric eel AChE and 20 µM against BChE. rsc.org In the development of potential treatments for schistosomiasis, a screen of a chemical library using acetylthiocholine as the substrate identified a compound that preferentially inhibited the parasite's AChE (IC50 = 0.74 µM) over human AChE (IC50 = 151 µM). mdpi.com
Interactive Table: IC50 Values of Various Inhibitors against Cholinesterases Using Acetylthiocholine
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Stryphnusin (1) | Electric Eel AChE | 232 | rsc.org |
| Compound 7b | Electric Eel AChE | 57 | rsc.org |
| Compound 7b | BChE | 20 | rsc.org |
| Physostigmine (B191203) | Electric Eel AChE | 3 | rsc.org |
| Compound 6e | AChE | 68.52 ± 0.04 | scispace.com |
| Compound 5a | BChE | 55.21 ± 0.12 | scispace.com |
| Dichlorvos | rSmTAChE | 0.12 | mdpi.com |
| Physostigmine | rSmTAChE | 0.37 | mdpi.com |
| Compound #2 | rSmTAChE | 0.76 | mdpi.com |
| Compound #2 | Human AChE | 151 | mdpi.com |
| Compound #8 | rSmTAChE | 5.45 | mdpi.com |
| Compound #8 | Human AChE | >200 | mdpi.com |
Analysis of Enzyme Reactivation Mechanisms in Vitro
This compound is also instrumental in studying the reactivation of cholinesterases that have been inhibited by organophosphorus compounds. rsc.orgmdpi.comcore.ac.uk The standard treatment for organophosphate poisoning involves the administration of oxime reactivators, which can cleave the covalent bond between the organophosphate and the enzyme's active site. mdpi.comnih.gov
In vitro assays using acetylthiocholine allow for the measurement of the rate and extent of reactivation by different oximes. mdpi.comresearchgate.net In a typical experiment, the enzyme is first inhibited by an organophosphate, and then a reactivator is added. The recovery of enzyme activity is monitored over time by measuring the hydrolysis of acetylthiocholine. core.ac.uk This approach has been used to compare the efficacy of different oxime reactivators, such as pralidoxime (B1201516) and obidoxime, against various organophosphate-inhibited cholinesterases. mdpi.com For example, studies have determined the reactivation kinetics of novel uncharged aldoxime derivatives against paraoxon-inhibited acetylcholinesterase, using acetylthiocholine to assess the restoration of enzyme function. rsc.org
Insights into Cholinergic Signaling Pathways through this compound Hydrolysis Studies
The hydrolysis of acetylcholine (B1216132) by acetylcholinesterase (AChE) is a fundamental process in cholinergic signaling, ensuring the rapid termination of neurotransmission. In neurobiological research, acetylthiocholine, a synthetic analog of acetylcholine, serves as a crucial substrate for studying this process in vitro. Its hydrolysis by AChE produces thiocholine, which can be quantified to determine the rate of enzyme activity. This approach has provided significant insights into the function and regulation of cholinergic pathways, particularly in the context of neurodegenerative diseases.
A primary method for measuring acetylthiocholine hydrolysis is the colorimetric assay developed by Ellman. researchgate.netnih.gov In this assay, the thiocholine produced from the enzymatic breakdown of acetylthiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. nih.govoup.com This method allows for the precise determination of AChE activity in tissue homogenates, such as those derived from different brain regions. researchgate.netoup.com
Furthermore, acetylthiocholine hydrolysis assays have been instrumental in characterizing the kinetic properties of AChE and how they are affected by various factors. For example, research has shown that the interaction of AChE with amyloid-β (Aβ) peptides, a key component of amyloid plaques in AD, can alter the enzyme's kinetic parameters for acetylthiocholine hydrolysis. One study found that AChE associated with Aβ fibrils exhibited a significantly higher Michaelis constant (Km) and maximum velocity (Vmax) compared to the free enzyme, indicating a change in substrate affinity and catalytic efficiency. nih.gov
| Parameter | Free AChE | AChE–Aβ Complex |
|---|---|---|
| Km (mM) | 0.097 ± 0.007 | 0.764 ± 0.025 |
| Vmax (μmol/min/ml) | 0.129 ± 0.015 | 0.222 ± 0.022 |
Data adapted from a study on the interaction between AChE and amyloid-β peptides. nih.gov *Indicates a statistically significant difference from free AChE.
These hydrolysis studies are not limited to disease models. They are also fundamental in the preclinical evaluation of therapeutic agents that target the cholinergic system. For example, the inhibitory potential of various compounds on AChE is routinely assessed by measuring their effect on the rate of acetylthiocholine hydrolysis in brain tissue homogenates. d-nb.info This allows for the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50), which is a critical measure of a drug's potency. Such assays have been used to evaluate and compare the efficacy of different AChE inhibitors, including those used in the treatment of AD. d-nb.info
| Inhibitor | IC50 (nmol/l) in Frontal Cortex | IC50 (nmol/l) in Hippocampus |
|---|---|---|
| Physostigmine | 14 | 15 |
| Tacrine (B349632) | 1000 | 1100 |
| Galanthamine | 3200 | 2800 |
Data from a comparative study of AChE inhibitors in post-mortem human brain tissue. d-nb.info
Utilizing this compound in Brain Slice Electrophysiology for Enzyme Modulation Studies
Brain slice preparations are a powerful tool in neurobiological research, allowing for the study of neuronal circuits in a more intact and physiologically relevant context than cell cultures or homogenates. In the study of cholinergic enzyme modulation, this compound is utilized in brain slices primarily for the histochemical localization of acetylcholinesterase (AChE) activity. This technique, often a modification of the Karnovsky-Roots method, allows for the visualization of the distribution and intensity of AChE in different brain regions and cell types. csic.estandfonline.com The hydrolysis of acetylthiocholine by AChE in the tissue slice generates a product that reacts with other components of the staining solution to form a visible precipitate, thereby mapping the locations of high enzymatic activity. tandfonline.com This is crucial for understanding which specific neuronal populations and synaptic compartments are under the influence of cholinergic modulation. For example, such staining can reveal the dense presence of AChE in specific layers of the cortex or hippocampus, correlating with the known terminal fields of cholinergic projections. csic.esweizmann.ac.il
While acetylthiocholine is a key substrate for visualizing enzyme location, the study of enzyme modulation on neuronal activity in brain slices typically employs electrophysiological techniques in combination with the application of various cholinergic agonists and antagonists. Brain slice electrophysiology allows for the direct measurement of how modulating the cholinergic system affects neuronal properties such as membrane potential, firing rate, and synaptic plasticity.
For instance, researchers can apply cholinergic agonists, like carbachol, to brain slices while recording from individual neurons. bu.edu These studies have shown that activation of cholinergic receptors can lead to a variety of effects, including neuronal depolarization, increased neuronal excitability, and the modulation of synaptic transmission. frontiersin.orgfrontiersin.org The application of acetylcholinesterase inhibitors, such as physostigmine, in brain slice preparations has also been used to study the effects of increasing endogenous acetylcholine levels on neuronal and network activity. bu.edu These experiments provide insights into how the modulation of AChE activity can impact neuronal function.
Although the direct, real-time measurement of acetylthiocholine hydrolysis concurrently with electrophysiological recordings in brain slices is not a commonly reported technique, the combination of histochemical staining with acetylthiocholine and electrophysiological studies with cholinergic modulators provides a comprehensive picture. The staining reveals the "where" of cholinergic enzyme activity, while electrophysiology reveals the "how" of its modulation on neuronal function. For example, a region shown to have high AChE staining with acetylthiocholine would be expected to be highly sensitive to the application of AChE inhibitors during electrophysiological recordings. These complementary approaches are essential for a full understanding of the role of acetylcholinesterase in shaping the activity of neural circuits.
Spectroscopic Characterization of Acetylthiocholine Bromide and Its Interactions
Infrared Spectroscopy in Enzyme-Substrate Complex Analysis with Acetylthiocholine (B1193921) Bromide
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for probing the vibrational modes of molecules. This method has been instrumental in studying the conformational changes in acetylcholinesterase (AChE) upon binding to its substrate, acetylthiocholine.
Polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) has been employed to study the vibrational spectrum of AChE at the air-water interface, both in its free form and when bound to acetylthiocholine. acs.orgresearchgate.net By analyzing the amide I band, researchers can gauge the orientation of α-helices and β-sheets within the enzyme. acs.orgresearchgate.net Studies have shown that the binding of acetylthiocholine to the active site of AChE and the subsequent formation of reaction products can be monitored through specific band frequencies in the IR spectrum. acs.org This allows for an in-situ investigation of the enzyme's secondary structure during catalysis, confirming that the enzyme maintains its native conformation upon interaction with the substrate. acs.org
Attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectroscopy has also been utilized to characterize AChE and its immobilization on various surfaces for biosensor applications. researchgate.net These studies provide a foundational understanding of the enzyme's structural integrity, which is crucial for interpreting the changes observed during substrate binding.
The hydrolysis of acetylthiocholine by AChE involves the formation of an acyl-enzyme intermediate. acs.org IR spectroscopy can potentially detect the vibrational changes associated with the acylation of the serine residue in the active site. The C=O stretching frequency of the acetyl group in acetylthiocholine would be expected to shift upon covalent attachment to the enzyme.
Key Vibrational Bands in Enzyme-Substrate Analysis:
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Acetylthiocholine-AChE Interaction |
| Amide I (C=O stretch of peptide bond) | 1600-1700 | Changes indicate alterations in the secondary structure (α-helices, β-sheets) of AChE upon substrate binding. acs.orgresearchgate.net |
| C=O Stretch (acetyl group of substrate) | ~1700 | Shifts upon binding and formation of the acyl-enzyme intermediate. |
| C-S Stretch (thioester bond) | 600-700 | Alteration upon hydrolysis of acetylthiocholine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-resolution information on molecular structure, dynamics, and interactions. nih.govspringernature.com It is particularly valuable for studying the binding of ligands like acetylthiocholine to their target enzymes. nih.govunito.it Both ¹H and ¹³C NMR are employed to characterize acetylthiocholine and its analogs. slideshare.net
¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the acetylthiocholine molecule. slideshare.netcuni.czrsc.org Chemical shift perturbations, changes in the resonance frequencies of specific nuclei upon ligand binding, are a key indicator of interaction. nih.gov By titrating an enzyme with acetylthiocholine and monitoring the NMR spectrum, it is possible to identify the amino acid residues involved in binding and to determine the dissociation constant of the complex. springernature.com
For instance, studies on the binding of ligands to AChE have utilized NMR to map the binding sites. researchgate.net The interaction of acetylthiocholine with residues in the active site gorge, including the peripheral anionic site (PAS) and the catalytic anionic site (CAS), can be investigated. acs.orgmdpi.com The binding of the quaternary ammonium (B1175870) group of acetylthiocholine to aromatic residues like tryptophan and tyrosine in the active site can induce significant changes in the chemical shifts of both the ligand and the protein. researchgate.net
Furthermore, NMR can be used to study the structural dynamics of the enzyme-substrate complex. Techniques like relaxation measurements and the nuclear Overhauser effect (NOE) can provide insights into the conformational changes that occur during the catalytic process.
Typical ¹H and ¹³C NMR Chemical Shifts for Acetylcholine (B1216132) (a close analog):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -N⁺(CH₃)₃ | ~3.2 | ~54.5 |
| -CH₂-N⁺- | ~3.6 | ~66.0 |
| -O-CH₂- | ~4.3 | ~59.0 |
| CH₃-C=O | ~2.1 | ~21.0 |
| C=O | - | ~171.0 |
Note: Data is for acetylcholine and serves as an approximation for acetylthiocholine. Actual values for acetylthiocholine bromide will differ due to the presence of the sulfur atom and the bromide counter-ion.
Spectroscopic Analysis of this compound Derivatives
The synthesis and spectroscopic characterization of acetylthiocholine derivatives and analogs are crucial for structure-activity relationship (SAR) studies and for developing novel probes and inhibitors for cholinesterases. mdpi.comacs.orgnih.govdergipark.org.trderpharmachemica.comtandfonline.com These derivatives often involve modifications to the acyl group, the choline (B1196258) moiety, or the thioester linkage. mdpi.comnih.gov
Spectroscopic techniques like IR, NMR (¹H, ¹³C, and sometimes ³¹P for organophosphate analogs), and mass spectrometry are standard for characterizing these new compounds. acs.orgtandfonline.comtandfonline.comtandfonline.com
For example, the synthesis of various esters and amides designed to inhibit AChE is often followed by thorough spectroscopic analysis to confirm their structure. derpharmachemica.commdpi.com IR spectra are used to identify key functional groups, such as C=O, N-H, and P=O stretches. acs.orgmdpi.com ¹H and ¹³C NMR are used to elucidate the complete chemical structure, including the stereochemistry of the molecule. mdpi.com
In the study of acetylthiocholine analogs like acetyl(homo)thiocholine and acetyl(nor)thiocholine, ¹H NMR and mass spectrometry are used to confirm the identity and purity of the synthesized compounds. nih.gov These analogs, with altered chain lengths between the ester and the quaternary ammonium group, provide insights into the spatial requirements of the AChE active site. nih.gov
The development of phosphoramidate (B1195095) derivatives as potential AChE inhibitors also heavily relies on spectroscopic characterization. tandfonline.comtandfonline.com ³¹P NMR becomes a critical tool in these cases, providing information about the electronic environment of the phosphorus atom, which is key to its reactivity as an inhibitor. tandfonline.comtandfonline.com
Synthetic Chemistry and Analog Development
Synthetic Routes and Purification Strategies for Acetylthiocholine (B1193921) Bromide
Acetylthiocholine bromide is a crucial substrate in biochemical assays, particularly for measuring the activity of cholinesterase enzymes. Its synthesis is fundamental to its application in research. The production of this compound typically begins with the synthesis of its precursor, thiocholine (B1204863). Thiocholine itself can be prepared through various chemical pathways. One common method for obtaining related compounds involves the hydrolysis of S-acetylthiocholine precursors. For instance, thiocholine chloride can be synthesized with high efficiency through the basic hydrolysis of S-acetylthiocholine compounds.
Following the preparation of the thiocholine intermediate, the subsequent step is the acetylation of the thiol group to yield acetylthiocholine. The final product is obtained as a bromide salt.
Purification of the final compound is critical to ensure its suitability for sensitive enzymatic assays. This compound is a white crystalline powder that is known to be hygroscopic, meaning it readily absorbs moisture from the air. chemsrc.com Therefore, handling and storage require controlled conditions to prevent degradation. Common purification strategies include recrystallization from appropriate solvents, such as isopropanol (B130326) or dichloromethane, to remove impurities. researchgate.net Additionally, treatment with activated carbon can be employed to decolorize the solution and remove non-polar impurities, followed by filtration and lyophilization to obtain a pure, solid product. researchgate.net The purity of the final product is often verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Chemical Synthesis of Novel this compound Derivatives and Analogs
The development of novel molecules that act as cholinesterase modulators is a significant area of research, particularly for conditions like Alzheimer's disease where enhancing cholinergic neurotransmission is a key therapeutic strategy. mdpi.comwikipedia.org While direct derivatives of this compound are not the primary focus, numerous functional analogs have been synthesized to interact with and modulate the activity of cholinesterases. These analogs are often designed based on the structures of known inhibitors like tacrine (B349632) or donepezil (B133215). mpbio.com The synthesis of these diverse compounds involves multi-step chemical reactions, often culminating in molecules with specific pharmacophoric features intended to bind to the active or peripheral sites of the enzymes.
Several classes of these novel analogs have been reported, each with distinct synthetic pathways:
Phthalimide (B116566) and Naphthalimide Derivatives: Researchers have synthesized series of phthalimide and naphthalimide-based compounds. For example, 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives were prepared, yielding final products in the range of 62-83%. mdpi.com Similarly, naphthalimide-based analogs were synthesized to enhance lipophilicity, potentially improving blood-brain barrier penetration.
Coumarin-Thiazole Hybrids: Novel coumaryl-thiazole derivatives have been synthesized by reacting 3-(bromoacetyl)coumarin (B1271225) with thiourea, followed by further reactions to introduce an acetamide (B32628) linker and various amine derivatives. beilstein-journals.org
Fused Pyrimidine (B1678525) Compounds: New fused pyrazolo-pyrimidine and pyrrole-pyrano-pyrimidine compounds have been synthesized through cyclization reactions. tandfonline.comrsc.org For instance, a fused pyrazolo-pyrimidine was created by the cyclization of 5-amino-4-cyano-1-phenyl pyrazole (B372694) with propionic acid. tandfonline.comrsc.org
Tacrine-Propargylamine Derivatives: A series of tacrine-propargylamine derivatives were synthesized, starting from the reaction of 6-chloro-9-iodo-1,2,3,4-tetrahydroacridine with an appropriate amine, followed by reaction with propargyl bromide. mpbio.com
Xanthine (B1682287) Derivatives: Novel inhibitors have been developed based on the xanthine scaffold. For instance, 1-(prop-2-yn-1-yl)-3,7-dimethylxanthine was obtained from the reaction of theobromine (B1682246) with propargyl bromide, which then underwent a three-component reaction with formaldehyde (B43269) and secondary amines. chemsrc.com
The following table summarizes the synthesis of various novel cholinesterase modulators.
| Derivative Class | Starting Materials | Key Reaction Steps | Reference |
|---|---|---|---|
| Phthalimide Piperazine Analogs | 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione, Substituted phenacyl bromides | Nucleophilic substitution reaction. | mdpi.com |
| Coumaryl-Thiazole Derivatives | 3-Acetylcoumarin, Bromine, Thiourea, Chloroacetylchloride, Various amines | Bromination, Hantzsch thiazole (B1198619) synthesis, Acylation, Nucleophilic substitution. | beilstein-journals.org |
| Fused Pyrazolo-Pyrimidine | 5-Amino-4-cyano-1-phenyl pyrazole, Propionic acid, POCl3 | Cyclization reaction. | tandfonline.comrsc.org |
| Tacrine-Propargylamine Hybrids | N-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine, Propargyl bromide | Alkylation with propargyl bromide. | mpbio.com |
| Methylxanthine Derivatives | Theobromine, Propargyl bromide, Formaldehyde, Secondary amines | Alkylation followed by A3-coupling reaction. | chemsrc.com |
| Dibenzoazepine-Triazole Hybrids | Dibenzo[b,f]azepine, Propargyl bromide, Substituted azides | Propargylation followed by Cu-catalyzed azide-alkyne cycloaddition (Click Chemistry). |
Evaluation of this compound Derivatives as Cholinesterase Modulators
The primary application of this compound is as a substrate in the Ellman's assay, a widely used spectrophotometric method to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com In this assay, the enzyme hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. mdpi.com
The efficacy of newly synthesized derivatives and analogs as cholinesterase modulators is evaluated by measuring their ability to inhibit this enzymatic reaction. The inhibitory potency is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. chemsrc.com
Numerous studies have reported the evaluation of diverse chemical scaffolds as cholinesterase inhibitors:
Phthalimide-based analogs were evaluated, and while they showed inhibitory potential, further structural modifications were deemed necessary to develop more potent compounds. mdpi.com
Naphthalimide-based derivatives were also assessed, with some compounds showing significant activity. For instance, a derivative with a 3-methoxy substitution (compound 4k) was identified as the most active in its series, with an IC₅₀ value of 0.26 µM against AChE.
Coumarin-thiazole derivatives were tested, and compound 6c (2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) emerged as the most potent AChE inhibitor with an IC₅₀ of 43 nM and high selectivity over BuChE. beilstein-journals.org Kinetic studies revealed it to be a mixed-type inhibitor. beilstein-journals.org
Fused pyrimidine derivatives were found to significantly inhibit AChE activity at very low concentrations (10⁻¹¹ M) and exhibited a mixed noncompetitive inhibition mechanism. tandfonline.comrsc.org
Methylxanthine-based derivatives showed promising results, with compound 65 (1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) being the most potent AChE inhibitor in its series, with an IC₅₀ of 0.089 µM. chemsrc.com
Dibenzoazepine-triazole hybrids were assessed against both AChE and BChE. Compound 13 was found to be highly potent, being 5.49-fold more active than the standard drug tacrine for AChE and 49.70-fold more active for BChE.
The following interactive table summarizes the cholinesterase inhibitory activity of selected novel derivatives.
| Compound/Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Type | Reference |
|---|---|---|---|---|
| Compound 6c (Coumarin-Thiazole) | AChE | 43 nM | Mixed-type | beilstein-journals.org |
| Compound 4k (Naphthalimide) | AChE | 0.26 µM | Not specified | |
| Compound 65 (Methylxanthine) | AChE | 0.089 µM | Not specified | chemsrc.com |
| Compound 13 (Dibenzoazepine-Triazole) | AChE | 14.09-44.68 nM (range for class) | Not specified | |
| BChE | 1.15-48.82 nM (range for class) | Not specified | ||
| Fused Pyrimidine Derivatives | AChE | Effective at 10⁻¹¹ M | Mixed noncompetitive | tandfonline.comrsc.org |
| Compound 8i (Benzimidazole derivative) | AChE | 0.39 µM | Mixed-type | |
| Compound 8i (Benzimidazole derivative) | BChE | 0.28 µM | ||
| Compound IND-30 (Indole derivative) | AChE | 4.16 µM | Not specified |
Exploration of this compound in the Synthesis of Other Chemical Entities
While the predominant use of this compound is as a substrate for enzymatic assays, its chemical properties allow for its exploration as a reactant or precursor in the synthesis of other materials. The key reactive feature is the thioester linkage, which can be hydrolyzed to yield a free thiol group on the choline (B1196258) backbone.
A notable and novel application of acetylthiocholine is in the field of nanotechnology. Researchers have developed a one-pot method for preparing cationic charged platinum nanoparticles (Pt NPs) through the autocatalytic hydrolysis of acetylthiocholine. In this process, a platinum ion source is reduced to form initial Pt NPs. These newly formed nanoparticles then act as autocatalysts, promoting the hydrolysis of acetylthiocholine to thiocholine. The resulting thiocholine, with its free thiol group, serves as a stabilizing ligand that caps (B75204) the surface of the platinum nanoparticles, preventing their aggregation and conferring a positive surface charge. This method is significant as it eliminates the need for the separate chemical synthesis of the thiol ligand, streamlining the production of stabilized metal nanoparticles. This approach has been suggested to be applicable to a variety of other metals in the platinum group, demonstrating the potential of acetylthiocholine as a useful precursor in materials synthesis.
Q & A
Q. What is the optimal synthetic route for acetylthiocholine bromide, and how can purity be ensured?
this compound is synthesized via nucleophilic substitution between (2-bromoethyl)trimethylammonium bromide and potassium thioacetate, achieving ~94% yield under controlled conditions (room temperature, inert atmosphere). Purity is validated using HPLC or NMR to confirm the absence of unreacted starting materials (e.g., residual bromide ions) and by comparing melting points with literature values .
Q. How is this compound used in standard acetylcholinesterase (AChE) activity assays?
In Ellman’s method, this compound serves as the substrate hydrolyzed by AChE to produce thiocholine, which reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 2-nitro-5-thiobenzoate anion. The reaction is monitored spectrophotometrically at 412 nm. Key considerations include maintaining pH 8.0 (phosphate buffer) and avoiding light exposure to prevent DTNB degradation .
Q. What are the critical storage conditions for this compound in enzymatic studies?
The compound should be stored desiccated at 4°C in amber vials to prevent hydrolysis. Solutions must be prepared fresh weekly due to susceptibility to moisture and oxidation, which can generate free thiols that interfere with assays .
Advanced Research Questions
Q. How can researchers address interference from endogenous thiols when using this compound in complex biological matrices?
Thiol-containing compounds (e.g., glutathione) can react with DTNB, causing false positives. To mitigate this, pre-treat samples with thiol-blocking agents like N-ethylmaleimide (NEM) or use a dual-wavelength correction method (e.g., 412 nm and 600 nm) to subtract background absorbance .
Q. What experimental strategies resolve contradictory kinetic data in AChE inhibition studies using this compound?
Discrepancies in inhibition constants (e.g., IC50 variability) may arise from differences in enzyme sources (plant vs. animal AChE) or assay conditions. Standardize protocols by:
Q. How can this compound be integrated into nanoparticle-based AChE sensing platforms?
Thiocholine, the hydrolysis product, induces aggregation of gold nanoparticles (AuNPs), causing a visible color shift. Optimize by:
Q. What methodologies assess the thermal stability of AChE using this compound?
Perform thermal denaturation assays by incubating AChE at varying temperatures (20–80°C) and measuring residual activity via Ellman’s method. Fit data to the Arrhenius equation to calculate activation energy (Ea) and identify structural destabilization points using circular dichroism (CD) spectroscopy .
Methodological Considerations for Data Reproducibility
- Enzyme Source Variability : Plant AChE (e.g., rice) shows lower sensitivity to neostigmine bromide than animal AChE; always specify the enzyme origin .
- Substrate Saturation : Ensure this compound concentrations exceed Km to avoid rate-limiting conditions in kinetic studies .
- Fluorometric Assays : For reactivation studies, use oxime-based reactivators (e.g., 4-C12-PyOx−) and monitor fluorescence recovery at 450/510 nm (excitation/emission) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
